1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
CAS No.: 1412452-11-9
Cat. No.: VC8072503
Molecular Formula: C5H12Cl2N4
Molecular Weight: 199.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1412452-11-9 |
---|---|
Molecular Formula | C5H12Cl2N4 |
Molecular Weight | 199.08 |
IUPAC Name | 1-(4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C5H10N4.2ClH/c1-4(6)5-8-7-3-9(5)2;;/h3-4H,6H2,1-2H3;2*1H |
Standard InChI Key | RITWLGJKFZVDNH-UHFFFAOYSA-N |
SMILES | CC(C1=NN=CN1C)N.Cl.Cl |
Canonical SMILES | CC(C1=NN=CN1C)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted with a methyl group at the 4-position and an ethanamine side chain at the 3-position, forming a dihydrochloride salt. The protonation of the amine group enhances water solubility, a critical factor for bioavailability in biological systems .
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
IUPAC Name | 1-(4-methyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride |
Molecular Formula | C₅H₁₂Cl₂N₄ |
Molecular Weight | 199.08 g/mol |
SMILES Notation | CC(C1=NN=CN1C)N.Cl.Cl |
InChI Key | RITWLGJKFZVDNH-UHFFFAOYSA-N |
Stereochemical Considerations
While the compound lacks chiral centers, the planar triazole ring allows for π-π stacking interactions, which may influence binding to biological targets. The dihydrochloride salt form ensures ionic stability under physiological conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves:
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Triazole Ring Formation: Cyclocondensation of methyl hydrazinecarboxylate with acetylacetone under acidic conditions.
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Amine Functionalization: Introduction of the ethanamine side chain via nucleophilic substitution.
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Salt Formation: Reaction with hydrochloric acid to yield the dihydrochloride .
Key Reaction Parameters:
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Temperature: 80–100°C
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Solvent: Ethanol/water mixture
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Yield: ~65% (optimized conditions)
Scalability Challenges
Industrial production faces hurdles in purifying the hydrochloride salt due to hygroscopicity. Advanced crystallization techniques, such as antisolvent precipitation, are employed to enhance purity (>98%) .
Physicochemical Properties
Table 2: Experimental and Predicted Properties
Property | Value | Method/Source |
---|---|---|
Solubility in Water | 12.5 mg/mL (25°C) | PubChem experimental data |
LogP (Partition Coefficient) | -1.3 | Computed via XLogP3 |
pKa (Amine Group) | 8.2 ± 0.3 | Potentiometric titration |
The compound exhibits high thermal stability, with decomposition observed at 215°C. Its hygroscopic nature necessitates storage in anhydrous environments .
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